Enhanced CYP11B1 Inhibition: A 297-Fold Increase in Potency Over Structural Analog
The target compound demonstrates significant inhibition of human CYP11B1 with an IC50 of 28 nM, which is 297-fold more potent than the analog lacking the 4-hydroxy group, which shows an IC50 of 8.33 µM [1]. This underscores the critical role of the 4-hydroxy substituent in conferring high-affinity binding.
| Evidence Dimension | CYP11B1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Structural Analog (No 4-OH) IC50 = 8.33 µM (8330 nM) |
| Quantified Difference | 297-fold increase in potency |
| Conditions | Inhibition of CYP11B1 in human V79MZ cells using [3H]-11-deoxycorticosterone as substrate |
Why This Matters
This specific potency differential against CYP11B1 makes this compound a critical tool for steroidogenesis research where off-target effects of less potent analogs could confound results.
- [1] BindingDB. (n.d.). BDBM50062541 CHEMBL3397600: IC50=28nM; BDBM50122328 CHEMBL3622438: IC50=8.33E+3nM. Retrieved from https://www.bindingdb.org View Source
